molecular formula C22H20N2O4S B2498771 2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 1869395-97-0

2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No.: B2498771
CAS No.: 1869395-97-0
M. Wt: 408.47
InChI Key: KNCLJKRSNOXRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a thiazole-derived amino acid that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties and interactions with biological systems.

Molecular Characteristics

The molecular formula of the compound is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S, with a molecular weight of 422.5 g/mol . The structural features include:

  • A thiazole ring that contributes to its biological activity.
  • A fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight422.5 g/mol
CAS Number2094684-04-3

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study conducted by Anusevičius et al., several thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to This compound displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves interference with bacterial protein synthesis and cell wall integrity. This is facilitated by their ability to penetrate bacterial membranes effectively due to their lipophilic nature imparted by the fluorenyl group.

Interaction with P-glycoprotein (P-gp)

Another significant aspect of the biological activity of this compound is its interaction with P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. Research indicates that certain thiazole derivatives can stimulate ATPase activity in P-gp, enhancing their potential as drug delivery agents .

Table 2: Interaction with P-glycoprotein

CompoundEffect on P-gp ATPase Activity
2-(2-ethyl-1,3-thiazol)Stimulatory
Similar Thiazole DerivativesSignificant stimulation observed

Synthesis and Structural Analysis

The synthesis of the compound involves multiple steps, including the formation of the thiazole ring and subsequent coupling reactions with Fmoc-protected amino acids. Characterization techniques such as NMR and FTIR have confirmed the structure of the synthesized compounds, showcasing distinct peaks corresponding to functional groups present in the molecule .

In Vivo Studies

In vivo studies have shown promising results regarding the safety profile of thiazole derivatives, including This compound . These studies indicate reduced tumor volume and weight without significant side effects in animal models, suggesting potential applications in cancer therapy .

Properties

IUPAC Name

2-(2-ethyl-1,3-thiazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-2-19-23-18(12-29-19)20(21(25)26)24-22(27)28-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,20H,2,11H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCLJKRSNOXRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.